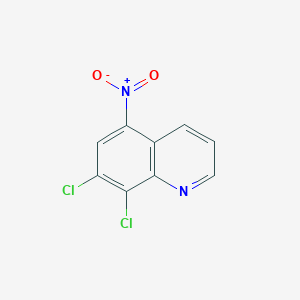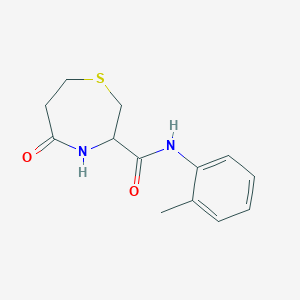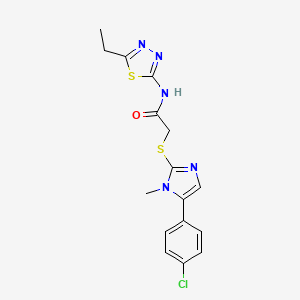
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16ClN5OS2 and its molecular weight is 393.91. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Novel derivatives of thiadiazole compounds, including those structurally similar to the queried compound, have been synthesized for various applications. These derivatives are characterized using spectroscopic and elemental analysis methods, demonstrating the versatility of thiadiazole compounds in synthetic chemistry (Yu et al., 2014).
Anticancer Activity
- Thiadiazole derivatives, akin to the compound , have been studied for their anticancer properties. Research indicates that certain thiadiazole compounds exhibit selective cytotoxicity against human lung adenocarcinoma cells while sparing normal cell lines, suggesting their potential as targeted anticancer agents (Evren et al., 2019).
Antibacterial Properties
- Synthesized derivatives of thiadiazole, similar to the compound of interest, have shown significant antibacterial activity. This suggests that such compounds could be valuable in developing new antibacterial agents (Ramalingam et al., 2019).
Pharmacological Potential
- Thiadiazole compounds, related to the compound , have been evaluated as anti-inflammatory and analgesic agents. Some of these compounds demonstrated significant activity in these areas, highlighting the pharmacological versatility of thiadiazole derivatives (Shkair et al., 2016).
Molecular Modeling and Drug Design
- Studies involving molecular modeling and drug design techniques have been conducted on thiadiazole derivatives, similar to the compound . These studies aim to understand the compounds' interaction with specific biological targets, paving the way for the development of more effective drugs (Abu-Melha, 2021).
Antioxidant Properties
- Research has explored the antioxidant effects of thiadiazole derivatives, akin to the compound . These studies indicate the potential of such compounds in mitigating oxidative stress, which is a factor in many diseases (Al-Haidari & Al-Tamimi, 2021).
Insecticidal Applications
- Certain thiadiazole compounds, structurally similar to the queried compound, have been evaluated for their insecticidal properties, particularly against agricultural pests like the cotton leafworm. This suggests their potential use in pest control strategies (Fadda et al., 2017).
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5OS2/c1-3-14-20-21-15(25-14)19-13(23)9-24-16-18-8-12(22(16)2)10-4-6-11(17)7-5-10/h4-8H,3,9H2,1-2H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXAXAGLZDOZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2813099.png)
![8-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2813100.png)
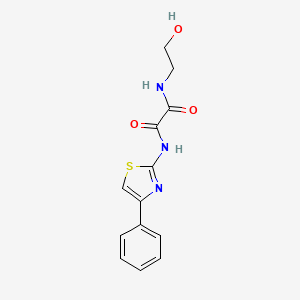
![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)
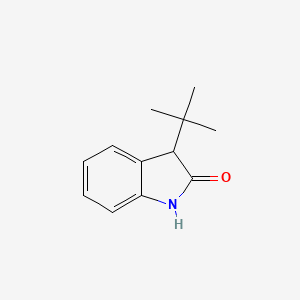
![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)
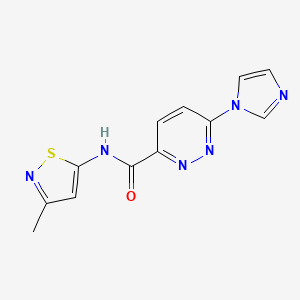



![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2813119.png)
